molecular formula C11H11BrO2 B1511162 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1155261-18-9

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1511162
CAS RN: 1155261-18-9
M. Wt: 255.11 g/mol
InChI Key: ISJINHANGLBGCN-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR signaling in various physiological and pathological processes.

Mechanism of Action

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This results in the inhibition of cell proliferation, migration, and survival, which are key processes regulated by EGFR signaling.
Biochemical and Physiological Effects:
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, while in normal cells it can inhibit wound healing and immune cell function.

Advantages and Limitations for Lab Experiments

One major advantage of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is its selectivity for EGFR over other related receptor tyrosine kinases. This allows for specific inhibition of EGFR signaling without affecting other signaling pathways. However, one limitation is that it may not fully recapitulate the effects of genetic knockdown or knockout of EGFR, which can have additional effects beyond simple inhibition of tyrosine kinase activity.

Future Directions

There are several potential future directions for research involving 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent and selective EGFR inhibitors, which could have improved therapeutic potential in cancer and other diseases. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibition, which could improve patient selection for targeted therapies. Finally, there is ongoing research into the role of EGFR signaling in various physiological and pathological processes, which could uncover new therapeutic targets and strategies for disease treatment.

Scientific Research Applications

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is widely used in scientific research to study the role of EGFR signaling in various physiological and pathological processes, including cancer, inflammation, and wound healing. It is commonly used as a tool compound to selectively inhibit EGFR signaling in cell culture and animal models.

properties

IUPAC Name

4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJINHANGLBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C1=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743620
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

1155261-18-9
Record name 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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